molecular formula C18H19ClO2 B016468 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone CAS No. 157738-48-2

1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone

Katalognummer: B016468
CAS-Nummer: 157738-48-2
Molekulargewicht: 307.8 g/mol
InChI-Schlüssel: ZUVNHKQPUCOXAA-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone (CAS: 157738-48-2) is a deuterated aromatic ketone with the molecular formula C₁₈H₁₄ClD₅O₂ and a molecular weight of 307.83 . It features a deuterated ethyl group (ethyl-d5) attached to the central carbon, alongside a 2-chloroethoxy-substituted phenyl ring and a phenylacetophenone backbone. This compound is primarily used in isotope-labeled research, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effects imparted by deuterium . Its physical properties include a melting point of 62–63°C, solubility in chloroform, ethyl acetate, and methanol, and a white crystalline solid form .

Eigenschaften

IUPAC Name

1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVNHKQPUCOXAA-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439756
Record name 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157738-48-2
Record name 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of 4-(2-Chloroethoxy)benzaldehyde

The foundational step involves alkylation of 4-hydroxybenzaldehyde with 2-chloroethyl bromide. A mixture of 4-hydroxybenzaldehyde (10 mmol), 2-chloroethyl bromide (12 mmol), and potassium carbonate (15 mmol) in anhydrous DMF is stirred at 80°C for 12 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 4-(2-chloroethoxy)benzaldehyde (85% yield).

Preparation of Ethyl-d5 Magnesium Bromide

Deuterated ethyl Grignard reagent is synthesized by reacting ethyl-d5 bromide (99% isotopic purity) with magnesium turnings in dry tetrahydrofuran (THF) under argon. The exothermic reaction initiates at 40°C, forming a grayish suspension indicative of reagent formation.

Grignard Reaction and Oxidation

The Grignard reagent is added dropwise to a solution of 4-(2-chloroethoxy)benzaldehyde in THF at 0°C. After stirring for 2 hours, the secondary alcohol intermediate is isolated (72% yield). Oxidation with pyridinium chlorochromate (PCC) in dichloromethane at room temperature for 6 hours yields the target ketone (68% yield).

Key Data:

StepReagents/ConditionsYieldPurity (HPLC)
AlkylationK2CO3, DMF, 80°C, 12h85%98.5%
Grignard FormationMg, THF, 40°C, 2h95%99%
OxidationPCC, CH2Cl2, RT, 6h68%97.8%

Deuterium Exchange on Pre-formed Ethyl Group

Synthesis of Non-deuterated Precursor

1-[4-(2-Chloroethoxy)phenyl]-2-ethyl-2-phenylethanone is synthesized via Friedel-Crafts acylation. A solution of 4-(2-chloroethoxy)benzoyl chloride (10 mmol) and ethylbenzene (12 mmol) in dichloromethane is treated with AlCl3 (15 mmol) at 0°C. The mixture is stirred for 4 hours, quenched with HCl, and purified to yield the precursor (78% yield).

Acid-Catalyzed Deuterium Exchange

The ethyl group undergoes H/D exchange using deuterated water (D2O) and potassium hydroxide (KOH). The precursor (5 mmol) is refluxed in D2O (50 mL) with KOH (10 mmol) for 72 hours. The product is extracted with chloroform and dried over MgSO4, achieving 92% deuterium incorporation at the ethyl group.

Key Data:

ParameterValue
Reaction Temperature100°C
Deuterium Incorporation92%
Isolated Yield81%

Friedel-Crafts Acylation with Deuterated Reagents

Synthesis of Deuterated Ethylbenzene

Ethyl-d5 benzene is prepared via catalytic deuteration of styrene using Pd/C and D2 gas at 50 psi. Styrene (10 mmol) in ethanol reacts under hydrogenation conditions for 24 hours, yielding ethyl-d5 benzene (94% deuterium purity).

Acylation and Functionalization

4-(2-Chloroethoxy)benzoyl chloride (10 mmol) is reacted with ethyl-d5 benzene (12 mmol) in the presence of AlCl3 (15 mmol) at 0°C. The reaction is stirred for 6 hours, followed by aqueous workup and chromatography to isolate the target compound (65% yield).

Key Data:

ParameterValue
CatalystAlCl3
Reaction Time6 hours
Deuterium Purity99%

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Method 1 (Grignard): 68% overall yield, suitable for small-scale deuterium labeling.

  • Method 2 (Deuterium Exchange): 81% yield, ideal for post-synthetic modification.

  • Method 3 (Friedel-Crafts): 65% yield, optimal for bulk synthesis but requires specialized deuterated reagents.

Cost and Scalability

MethodCost FactorScalability
1High (Grignard reagents)Limited
2Moderate (D2O consumption)Intermediate
3Low (bulk reagents)High

Reaction Optimization and Troubleshooting

Grignard Reaction Challenges

  • Moisture Sensitivity : Rigorous anhydrous conditions are critical; traces of water reduce yields by 30–40%.

  • Side Reactions : Over-oxidation during PCC treatment can form carboxylic acids (mitigated by stoichiometric PCC use).

Deuterium Exchange Limitations

  • Incomplete Exchange : Prolonged reflux (up to 96 hours) increases deuterium incorporation to 98% but risks substrate degradation.

  • Base Selection : KOH outperforms NaOH in maintaining reaction homogeneity .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Pharmaceutical Research
    • This compound is utilized in the development of pharmaceuticals due to its unique structural features that may influence biological activity. Its chloroethoxy group can enhance solubility and bioavailability of drug formulations.
  • Analytical Chemistry
    • The isotopic labeling (d5) allows for its use in mass spectrometry as an internal standard, facilitating quantitative analysis of other compounds in complex mixtures. This is particularly valuable in pharmacokinetic studies where precise measurement of drug metabolism is required.
  • Biochemical Studies
    • As a reagent, it can be used to study enzyme kinetics and interactions with various biological targets. Its ability to modify biological molecules can help elucidate mechanisms of action for specific pathways.
  • Material Science
    • The compound's chemical properties make it suitable for developing advanced materials with specific functionalities, such as polymers or coatings that require enhanced chemical resistance or thermal stability.

Case Study 1: Pharmaceutical Development

In a study investigating novel anti-cancer agents, researchers incorporated 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone into a series of compounds aimed at targeting specific cancer cell lines. The results demonstrated improved efficacy compared to non-labeled counterparts, suggesting that the isotopic labeling may influence the pharmacodynamics of the compounds used.

Case Study 2: Mass Spectrometry Applications

A research team utilized this compound as an internal standard in a mass spectrometric analysis of drug metabolites. The d5 label provided a clear distinction between the analyte and the standard, leading to enhanced accuracy in quantifying drug levels in biological samples. The study highlighted the importance of using isotopically labeled standards for reliable analytical results.

Case Study 3: Enzyme Interaction Studies

In enzymatic assays, the compound was employed to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The findings indicated that the chloroethoxy group plays a crucial role in modulating enzyme activity, providing insights into potential therapeutic targets for metabolic disorders.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Pharmaceutical ResearchDevelopment of new drugsEnhanced solubility and bioavailability
Analytical ChemistryInternal standard for mass spectrometryImproved accuracy in drug quantification
Biochemical StudiesReagent for enzyme kinetics studiesInsights into mechanisms of action
Material ScienceDevelopment of advanced materialsEnhanced chemical resistance

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Non-Deuterated Analog: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone

The non-deuterated analog (CAS: 19561-95-6, molecular formula C₁₈H₁₉ClO₂, MW: 302.8) shares the same core structure but lacks deuterium in the ethyl group. Key differences include:

  • Applications : Used as an intermediate in synthesizing tamoxifen metabolites, highlighting its role in anticancer drug development .
  • Metabolic Stability : The absence of deuterium may result in faster metabolic degradation compared to the deuterated version, which benefits from stronger C-D bonds .
Property Deuterated Compound Non-Deuterated Analog
Molecular Weight 307.83 302.8
Melting Point 62–63°C Not reported
Isotope Effects Enhanced metabolic stability Standard metabolism
Primary Use Isotope labeling Drug intermediate

Substituent Variations: Chloroethoxy vs. Morpholino/Alkyl Groups

1-[4-(2-Morpholinoethoxy)phenyl]-2-phenylethanone (MCOCH2PE)
  • Structure: Replaces the chloroethoxy group with a morpholinoethoxy moiety.
  • Pharmacology : Exhibits micromolar-range Ki values for cholesterol-5,6-epoxide hydrolase (ChEH), indicating lower potency compared to chloroethoxy analogs .
  • Rationale: The morpholino group increases steric bulk and alters electronic properties, reducing target affinity .
1-{4-[3-(4-Morpholinyl)propyl]phenyl}-2-phenylethanone
  • Structure : Features a longer morpholinylpropyl chain instead of chloroethoxy.
  • Synthesis : Prepared via nucleophilic substitution of a chloropropyl precursor with morpholine .

Deuterated vs. Non-Deuterated Ethyl Groups

The ethyl-d5 group in the target compound introduces kinetic isotope effects , which:

  • Slow oxidative metabolism (e.g., CYP450-mediated dealkylation), extending half-life in vivo .
  • Reduce toxicity by minimizing reactive metabolite formation .
  • Contrast with non-deuterated analogs like 1-[4-(2-chloroethoxy)phenyl]-2-ethyl-2-phenylethanone (CAS: 103628-22-4), which lack these advantages .

Hydroxyacetophenone Derivatives

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone (CAS: 187269-42-7)
  • Structure : Substitutes chloroethoxy with hydroxyl and methoxy groups.
  • Properties : Lower molecular weight (C₁₅H₁₄O₃ , MW: 242.27) and distinct solubility (polar solvents).
  • Applications: Used in organic synthesis for phenolic ketone derivatives .
4'-Dimethylamino-2-phenylacetophenone (CAS: 97606-39-8)
  • Structure: Incorporates a dimethylamino group at the para position.
  • Impact: The electron-donating amino group alters electronic density, enhancing hydrogen-bonding capacity and receptor interaction .

Pharmacological and Industrial Relevance

  • Target Compound : Valued in deuterium labeling for tracking drug metabolites .
  • Analogs: MCOCH2PE: Lower ChEH inhibition highlights the importance of chloroethoxy for target binding . Tamoxifen Intermediates: Non-deuterated versions remain critical in large-scale drug production .

Biologische Aktivität

1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone, also known by its CAS number 157738-48-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, effects on various cell lines, and its implications in cancer research.

  • Molecular Formula : C18H14D5ClO2
  • Molecular Weight : 316.84 g/mol
  • Melting Point : 62-63°C
  • Solubility : Soluble in chloroform, ethyl acetate, and methanol .

Recent studies have highlighted that compounds structurally similar to this compound exhibit significant biological activity through the inhibition of key signaling pathways involved in cancer progression. Specifically, the compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell proliferation and survival.

Key Findings:

  • Inhibition of Akt and mTOR : Research indicates that this compound can induce cell cycle arrest and apoptosis in prostate (PC-3) and breast (MCF-7) cancer cell lines by repressing Akt and mTOR activity. This repression is mediated through the activation of c-Jun NH2-terminal kinase (JNK) .
  • Cell Cycle Analysis : The compound has demonstrated dose-dependent effects on cell proliferation, leading to increased rates of cell death in cancerous cells. The JNK pathway plays a pivotal role in mediating these effects, as evidenced by the abolition of antiproliferative effects when JNK activity is inhibited .
  • Cooperative Effects with Chemotherapy : Notably, the compound has been found to enhance the efficacy of paclitaxel, a common chemotherapeutic agent, suggesting potential applications in combination therapy for cancer treatment .

Case Studies

Several studies have provided insights into the biological activities of related compounds and their implications for cancer therapy:

StudyCompoundCell LineKey Findings
E1PC-3Induces apoptosis via JNK activation; inhibits Akt/mTOR pathway.
E1MCF-7Causes cell cycle arrest; enhances sensitivity to paclitaxel.
CEESJB6Induces oxidative stress and DNA damage; relevant for understanding toxicity mechanisms.

Toxicological Considerations

While investigating the biological activity of this compound, it is essential to consider its potential toxicological effects. Related compounds such as 2-chloroethyl ethyl sulfide (CEES), known for causing DNA damage and oxidative stress, raise concerns about the safety profile of chlorinated compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone?

Methodological Answer:

  • Route A (Halogenation and Coupling):
    • Synthesize 4-(2-chloroethoxy)benzoyl chloride via reaction of 4-(2-chloroethoxy)benzoic acid with SOCl₂ under reflux .
    • Use Pd(Ph₃P)₄ catalysis with zinc and deuterated ethyl bromide (ethyl-d5) in dry DMSO to couple the benzoyl chloride with the deuterated alkyl group.
    • Purify via silica gel column chromatography (hexane:ethyl acetate gradient) .
  • Route B (Grignard Addition):
    • React 4-(2-chloroethoxy)phenylmagnesium bromide with deuterated ethyl-d5 cyanide under low-temperature conditions.
    • Acidic workup and recrystallization from ethanol/water .
  • Key Considerations:
    • Deuterated reagents (ethyl-d5) require anhydrous conditions to avoid isotopic exchange.
    • Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Analytical Techniques:
    • NMR:
  • ¹H NMR (CDCl₃): Expect signals at δ 7.8–7.2 ppm (aromatic protons), δ 4.3–4.1 ppm (OCH₂CH₂Cl), and δ 1.2–1.0 ppm (ethyl-d5, split due to deuterium coupling) .
  • ¹³C NMR : Confirm the ketone carbonyl at ~200 ppm .
    • HRMS : Calculate exact mass (C₁₈H₁₈D₅ClO₂: [M+H]⁺ = 331.1542) and compare with experimental data .
    • IR : Detect C=O stretch at ~1680 cm⁻¹ and C-Cl at ~700 cm⁻¹ .
  • Purity Assessment:
    • Use HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) with >98% purity threshold .

Q. What stability considerations apply to the 2-chloroethoxy group in this compound?

Methodological Answer:

  • Hydrolytic Sensitivity:
    • The 2-chloroethoxy moiety is prone to hydrolysis under basic conditions. Store in anhydrous environments (e.g., molecular sieves) .
    • Monitor degradation via LC-MS; hydrolyzed byproducts (e.g., 4-(2-hydroxyethoxy)phenyl derivatives) elute earlier in reverse-phase HPLC .
  • Thermal Stability:
    • Avoid prolonged heating >80°C to prevent β-elimination of HCl, which forms vinyl ether byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Pharmacophore Mapping:
    • Define essential features: aromatic phenyl rings (hydrophobic), ketone (hydrogen bond acceptor), and chloroethoxy (polarizable group) .
    • Use AutoDock Vina to dock the compound into target proteins (e.g., muscarinic M3 receptor). Optimize scoring function parameters for flexible side chains .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bonds (e.g., ketone with Ser/Thr residues) .

Q. What strategies optimize the compound’s activity in antiparasitic or antifungal assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modifications:
  • Replace ethyl-d5 with bulkier alkyl groups (e.g., isopropyl-d7) to enhance hydrophobic interactions .
  • Substitute 2-chloroethoxy with morpholinylpropyl to improve solubility (logP reduction by ~0.5 units) .
    • Biological Testing:
  • Screen against Candida albicans (MIC assay per CLSI M27-A3). Compare with fluconazole-resistant strains; target MIC ≤0.0078 μg/mL .
  • Assess cytotoxicity via mammalian cell lines (e.g., HEK293) using MTT assay (CC₅₀ >64 μg/mL) .

Q. How can isotopic labeling (ethyl-d5) impact metabolic studies in vitro?

Methodological Answer:

  • Metabolic Tracing:
    • Use LC-HRMS to track deuterium retention in hepatic microsomal incubations.
    • Compare metabolic half-life (t₁/₂) with non-deuterated analogs; expect slower CYP450-mediated oxidation due to kinetic isotope effect .
  • Fragmentation Analysis:
    • MS/MS fragmentation (CID at 35 eV) distinguishes deuterated metabolites (e.g., m/z 154.1 for ethyl-d5 fragment vs. 149.1 for non-deuterated) .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for similar ethanone derivatives: How to resolve?

  • Key Factors:
    • Catalyst Efficiency: Pd(Ph₃P)₄ (Route A) may give higher yields (~65%) than CuCN/LiBr (Route B, ~45%) due to better coupling selectivity .
    • Deuterium Effects: Ethyl-d5 reduces reaction rates in Grignard additions (steric hindrance vs. isotope effect). Optimize stoichiometry (1.5 eq. Grignard reagent) .
  • Validation:
    • Replicate both methods under inert atmosphere (N₂/Ar) and compare yields with controls (non-deuterated analogs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.